molecular formula C20H29N3O B12447421 2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide CAS No. 282108-66-1

2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide

Cat. No.: B12447421
CAS No.: 282108-66-1
M. Wt: 327.5 g/mol
InChI Key: XJKGLHXLPKXIDN-UHFFFAOYSA-N
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Description

Properties

CAS No.

282108-66-1

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide

InChI

InChI=1S/C20H29N3O/c1-6-10-16-14(7-2)19(15-11-8-9-12-17(15)22-16)23-18(24)13-21-20(3,4)5/h8-9,11-12,21H,6-7,10,13H2,1-5H3,(H,22,23,24)

InChI Key

XJKGLHXLPKXIDN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CNC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the tert-butyl, ethyl, and propyl substituents. The final step involves the formation of the glycinamide moiety.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The tert-butyl, ethyl, and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.

    Formation of Glycinamide Moiety: The glycinamide moiety can be introduced by reacting the substituted quinoline with glycine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl, ethyl, or propyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe to investigate the interactions of quinoline derivatives with biological macromolecules.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide
  • Molecular Formula : C20H29N3O
  • CAS No.: 282108-66-1
  • Molecular Weight : 327.5 g/mol
  • Key Structural Features: Quinoline core substituted with ethyl (C3) and propyl (C2) groups. Acetamide side chain linked to a tert-butylamino moiety at the quinoline C4 position .

Industrially, it serves as a precursor for synthesizing complex organic molecules .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness stems from its substitution pattern on the quinoline ring and the tert-butylamino-glycinamide side chain. Below is a comparison with key analogs:

Compound Name Structural Features Biological Activity Key Differentiators References
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide Quinoline core with 3-ethyl, 2-propyl substituents; tert-butylamino-glycinamide Anti-cancer, anti-inflammatory, antimicrobial Unique substitution pattern enhances target selectivity and lipophilicity
N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide Quinoline with 4-methoxyphenyl and chlorophenyl groups; ether-linked acetamide Kinase inhibition, anti-proliferative Ether linkage and para-substitutions alter solubility and binding affinity
2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide Phenoxy-acetamide with pyridin-2-ylmethyl group Not specified; likely enzyme modulation Pyridinylmethyl group vs. quinoline core reduces planar rigidity
N-(3-ETHYLPHENYL)-2-[4-METHYL-6-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE Pyrimidine-tetrahydroisoquinoline hybrid with ethylphenyl acetamide Potential kinase/CDK inhibition Hybrid structure diversifies binding modes compared to quinoline-based analogs
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide Pyridine-thioacetamide with cyano and nitro groups Anticancer (DNA intercalation or enzyme inhibition) Thioether linkage and electron-withdrawing groups enhance reactivity

Impact of Structural Variations on Properties

  • Target Selectivity: Quinoline derivatives with 3-ethyl-2-propyl substituents (target compound) may exhibit enhanced selectivity for cancer-related kinases over simpler pyridine or pyrimidine-based analogs .
  • Reactivity : Thioacetamide derivatives (e.g., ) show higher electrophilicity due to sulfur atoms, enabling covalent interactions with biological targets, unlike the target compound’s glycinamide moiety .

Biological Activity

2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C22H33N3O
  • Molecular Weight: 355.52 g/mol
  • CAS Number: 298203-52-8

Research indicates that quinoline derivatives, including this compound, exhibit multiple biological activities, primarily through modulation of various signaling pathways. The key mechanisms include:

  • TLR Inhibition : The compound has been shown to inhibit Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR9, which play crucial roles in the immune response. Inhibition of these receptors can lead to reduced inflammation and modulation of immune responses .
  • RAGE Modulation : Studies suggest that quinoline derivatives can modulate Receptor for Advanced Glycation End-products (RAGE) activity, which is implicated in various pathological conditions including diabetes and neurodegenerative diseases .
  • Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and potentially reduce the risk of chronic diseases .

Biological Activity Data

Biological ActivityObservationsReference
TLR InhibitionInhibits TLR3, TLR7, TLR9 leading to reduced inflammation
RAGE ModulationModulates RAGE activity impacting diabetic conditions
Antioxidant PropertiesExhibits significant antioxidant activity

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to 2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide:

  • Study on Inflammatory Response : A study demonstrated that compounds inhibiting TLRs could significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating autoimmune diseases .
  • Neuroprotective Effects : Research indicated that quinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in neurodegenerative disease therapies .
  • Diabetes Management : Another study showed that modulation of RAGE by quinoline compounds could improve glucose metabolism and reduce complications associated with diabetes .

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